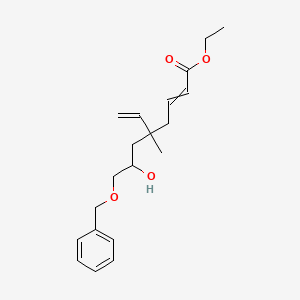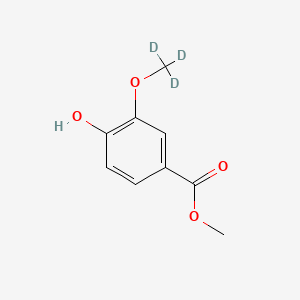
PyBlue ethylenediamine, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PyBlue ethylenediamine, trisodium salt, is a fluorescent probe used for labeling carbonyl compounds such as aldehyde/ketone . It falls under the category of Fluorescent Probes . The molecular formula of this compound is C20H15N2Na3O11S3 and it has a molecular weight of 624.5 .
Physical And Chemical Properties Analysis
PyBlue ethylenediamine, trisodium salt is a water-soluble solid . It has a molecular weight of 624.5 and a molecular formula of C20H15N2Na3O11S3 . More specific physical and chemical properties like melting point, boiling point, and solubility in various solvents are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen
Chelation and Binding Effects : Ethylenediamine tetraacetate (EDTA), a related compound to PyBlue ethylenediamine, trisodium salt, has been studied for its effects on macrophage membranes. It was found that the disodium salt of EDTA inhibits the binding of vasoactive intestinal peptide to macrophage membranes, which could modify VIP-macrophage interaction modulating inflammatory mechanisms involved in periapical lesions (Segura et al., 1996).
Surfactant Stability Improvement : Trisodium N-hexadecyl ethylenediamine triacetate, synthesized from ethylenediamine, has been used to improve the stability of anionic surfactants in hard water. It exhibited good stability in hard water and other properties such as wetting power, dispersing power, and foaming power (Wang Xi-xin, 2004).
Metal Ion Separation and Detection : Ethylenediaminetetraacetic acid, disodium salt (a compound closely related to PyBlue ethylenediamine, trisodium salt), has been used as an eluant for separating and detecting nanogram levels of selected divalent and trivalent metal ions (Lien et al., 1987).
Nanoparticle Synthesis in Liquid Crystal : The synthesis of ethylenediaminetetraacetic acid disodium salt nanoparticles in the lamellar liquid crystal demonstrated that the presence of these nanoparticles could improve the lubrication properties of the lamellar liquid crystal system (Ding et al., 2006).
Antibiotic Synergism : The disodium salt of ethylenediamine-tetra-acetic acid has been shown to enhance the effect of various antibiotics on resistant strains of Pseudomonas aeruginosa, indicating a synergistic effect (Weiser et al., 1969).
Metal Ion Adsorption : The use of N-(trimethoxysilylpropyl) ethylenediamine triacetic acid, trisodium salt (EDTA-silane) for the enhanced removal of lead from aqueous solutions has been explored. SiO2-EDTA composites effectively adsorbed lead, demonstrating potential for wastewater treatment applications (Liu et al., 2017).
Soil and Plant Nutrition : The use of granulated ethylenediamine tetraacetic acid disodium salt coated with polyolefin resin showed significant enhancement in plant growth due to increased uptake of phosphorus and potassium (Phimsirikul et al., 2004).
Eigenschaften
CAS-Nummer |
138039-52-8 |
|---|---|
Produktname |
PyBlue ethylenediamine, trisodium salt |
Molekularformel |
C20H15N2Na3O11S3 |
Molekulargewicht |
624.5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




